molecular formula C23H18BrN3O3S2 B2364342 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 325733-86-6

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2364342
CAS No.: 325733-86-6
M. Wt: 528.44
InChI Key: PFNSOZQXORWOKL-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H18BrN3O3S2 and its molecular weight is 528.44. The purity is usually 95%.
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Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. Its unique structure combines elements of benzothiazole and tetrahydroquinoline, which are known for various pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.

The molecular formula of this compound is C21H20BrN3O2SC_{21}H_{20}BrN_{3}O_{2}S with a molecular weight of approximately 444.37 g/mol. The compound features a bromine atom at the 6-position of the benzothiazole ring and a sulfonamide group attached to the tetrahydroquinoline moiety.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its potential as an antitumor agent, antimicrobial properties, and effects on specific biological pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Case Study : A study evaluated the cytotoxic effects of related compounds on several cancer cell lines including Mia PaCa-2 and PANC-1. The results demonstrated that these compounds inhibited cell proliferation effectively with IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Study Findings : In vitro tests showed that derivatives containing the benzothiazole moiety exhibited antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the benzothiazole and tetrahydroquinoline rings can enhance biological activity. For example:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents at specific positions demonstrated increased potency against cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntitumorMia PaCa-2~5 µM
AntitumorPANC-1~7 µM
AntimicrobialStaphylococcus aureus15.62 µg/mL
AntimicrobialCandida albicans15.62 µg/mL

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S2/c24-17-9-12-19-21(14-17)31-23(25-19)26-22(28)16-7-10-18(11-8-16)32(29,30)27-13-3-5-15-4-1-2-6-20(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNSOZQXORWOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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